molecular formula C17H14F3N3O2 B382169 2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1008201-46-4

2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B382169
CAS RN: 1008201-46-4
M. Wt: 349.31g/mol
InChI Key: JJPDCSCFFVOXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H14F3N3O2 and its molecular weight is 349.31g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. Researchers synthesized derivatives of 1-substituted 1,2,3,4-tetrahydro- and 3,4-dihydro-β-carbolines and evaluated their cytotoxicity against murine P-388 and human tumor cell lines. Notably, several of these derivatives demonstrated significant antitumor activity .

Medicinal Chemistry Perspectives

1,2,3,4-Tetrahydroisoquinolines (THIQs) are a class of natural products, and this compound falls within this category. THIQ-based natural and synthetic compounds have diverse biological activities. They show promise against various infective pathogens and neurodegenerative disorders .

Synthetic Methodology

The efficient synthesis of 2-substituted 2,3-dihydro-4-quinolones, including this compound, is an area of interest. Researchers have developed methods to access these derivatives, which could be useful for further studies .

properties

IUPAC Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c18-17(19,20)10-5-7-11(8-6-10)21-15(24)9-14-16(25)23-13-4-2-1-3-12(13)22-14/h1-8,14,22H,9H2,(H,21,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPDCSCFFVOXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.